![molecular formula C7H4Br5O3P B12601871 [(Pentabromophenyl)methyl]phosphonic acid CAS No. 915376-54-4](/img/structure/B12601871.png)
[(Pentabromophenyl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pentabromophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentabromophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentabromophenyl)methyl]phosphonic acid typically involves the reaction of pentabromobenzyl chloride with a suitable phosphonic acid derivative. One common method is the reaction of pentabromobenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pentabromophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
[(Pentabromophenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: It may be explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or pathways.
Industry: The compound can be used in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(Pentabromophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pentabromophenylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
[(Pentabromophenyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds have a different oxidation state of phosphorus and exhibit distinct chemical properties.
Phosphonates: These compounds are esters of phosphonic acid and have different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of a highly brominated phenyl ring and a phosphonic acid group, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
915376-54-4 |
|---|---|
Formule moléculaire |
C7H4Br5O3P |
Poids moléculaire |
566.60 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentabromophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H4Br5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) |
Clé InChI |
ZREUDFZXRGHRNT-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



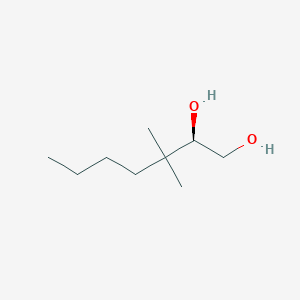
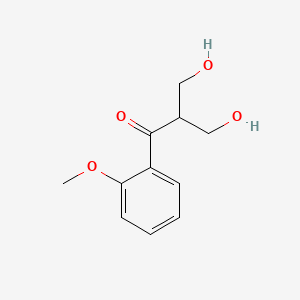
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
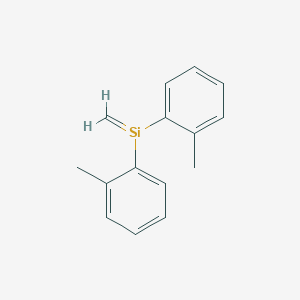
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
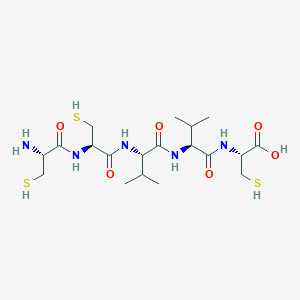
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
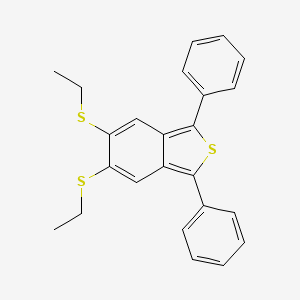

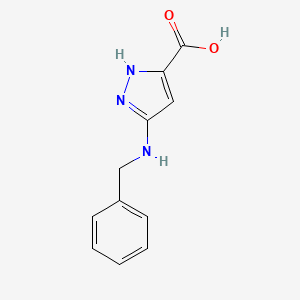

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
